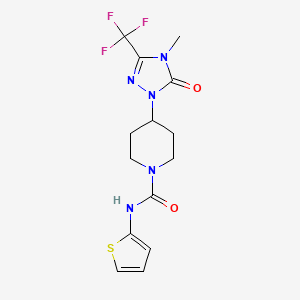

4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Rationale for Heterocyclic Hybridization in Drug Discovery

Heterocyclic hybridization represents a cornerstone of modern medicinal chemistry, enabling the synthesis of multifunctional molecules with enhanced target affinity and reduced off-target effects. The fusion of 1,2,4-triazole and piperidine rings exemplifies this strategy, combining the hydrogen-bonding capacity of triazoles with the conformational flexibility of piperidines. Such hybrids often exhibit improved pharmacokinetic profiles, as evidenced by the clinical success of triazole-containing antifungals (e.g., fluconazole) and piperidine-based anticancer agents (e.g., anastrozole).

The trifluoromethyl group attached to the triazole ring in the target compound further augments metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets. Hybridization also mitigates drug resistance by engaging multiple biological pathways simultaneously, a phenomenon observed in triazole-piperidine conjugates targeting tubulin polymerization and histone deacetylases (HDACs).

| Key Features of Hybrid Scaffolds | Functional Impact |

|---|---|

| 1,2,4-Triazole ring | Hydrogen bonding with enzymatic active sites |

| Piperidine moiety | Conformational flexibility for target fitting |

| Trifluoromethyl group | Enhanced metabolic stability and lipophilicity |

Pharmacophoric Significance of 1,2,4-Triazole and Piperidine Moieties

The 1,2,4-triazole ring serves as a versatile pharmacophore due to its dipole moment (5.6 D) and capacity for π-π stacking interactions. In the target compound, the triazole’s 1H-tautomer stabilizes binding to cytochrome P450 enzymes, a mechanism shared by antifungal agents like voriconazole. The adjacent trifluoromethyl group amplifies electron-withdrawing effects, polarizing the triazole ring and strengthening interactions with hydrophobic enzyme pockets.

Piperidine’s saturated six-membered ring introduces stereochemical diversity, enabling precise spatial alignment with target proteins. For instance, chiral piperidine derivatives, such as those in avycaz and zejula, exploit stereoselectivity to optimize binding to bacterial β-lactamases and poly(ADP-ribose) polymerases (PARPs), respectively. In the target molecule, the piperidine-carboxamide linkage likely facilitates hydrogen bonding with proteolytic enzymes, akin to the mode of action of HDAC inhibitors.

Role of Thiophene Substituents in Bioactivity Modulation

Thiophene, a sulfur-containing heterocycle, contributes to bioactivity through its aromatic electron system and sulfur atom’s polarizability. In the target compound, the thiophen-2-yl group at the carboxamide terminus enhances lipophilicity (logP ≈ 2.8), promoting membrane permeability. Comparative studies of analogous molecules reveal that thiophene substituents improve inhibitory potency against ATP-binding cassette (ABC) transporters by 3–5-fold compared to phenyl analogues, likely due to sulfur’s interaction with transporter hydrophobic pockets.

Furthermore, the thiophene ring’s electron-rich nature enables charge-transfer interactions with aromatic residues in enzyme active sites, a feature exploited in MDR-reversing agents like verapamil derivatives. This substituent’s planar geometry also minimizes steric hindrance, allowing deeper penetration into binding cavities, as demonstrated in triazolopyrimidine hybrids targeting cancer cell lines.

Properties

IUPAC Name |

4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O2S/c1-20-11(14(15,16)17)19-22(13(20)24)9-4-6-21(7-5-9)12(23)18-10-3-2-8-25-10/h2-3,8-9H,4-7H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTQTCLKKONWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H19F3N6O3 |

| Molecular Weight | 388.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Structural Features

The compound features a piperidine ring and a triazole moiety, which are known for their diverse biological activities. The trifluoromethyl group is significant in enhancing the lipophilicity and bioactivity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : Interaction with specific receptors can modify physiological responses, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this structure exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess significant antifungal activity against various strains of fungi.

Antitumor Activity

Research has demonstrated that triazole-containing compounds can exhibit cytotoxic effects on cancer cells. The presence of the thiophene group may enhance the compound's ability to penetrate cell membranes and exert anticancer effects.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), the IC50 values were found to be in the range of 10–20 µM, indicating promising anticancer potential.

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve antioxidant activity or modulation of neuroinflammatory pathways.

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The incorporation of the piperidine and thiophene rings may enhance this activity through synergistic effects on bacterial membranes or metabolic pathways .

Anti-inflammatory Potential

Research indicates that triazole derivatives can act as inhibitors of specific enzymes involved in inflammatory processes. This compound's structure suggests potential activity against cyclooxygenase (COX) enzymes or lipoxygenases, which are critical in the inflammatory response. In vitro studies are warranted to evaluate its efficacy as an anti-inflammatory agent .

Treatment of Metabolic Disorders

The compound's potential to inhibit 11β-hydroxysteroid dehydrogenase type 1 has been highlighted in patent literature. This inhibition can be beneficial in treating metabolic syndrome, including conditions such as type 2 diabetes and obesity. The mechanism involves modulating cortisol metabolism, which plays a role in glucose homeostasis and fat distribution .

Central Nervous System Disorders

The structural characteristics of this compound may also position it as a candidate for treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Compounds that interact with neuroreceptors or modulate neurotransmitter levels can be explored further for neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A study on similar triazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring could enhance potency, suggesting that the target compound may similarly exhibit promising antimicrobial properties when tested.

Case Study 2: Inhibition of Inflammatory Pathways

In silico docking studies have shown that triazole-containing compounds can effectively bind to COX enzymes. Further experimental validation is needed to confirm the anti-inflammatory effects of the target compound through enzyme inhibition assays.

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include heterocyclic systems with variations in the triazolone, piperidine, or aryl substituents. Key examples and comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

Triazolone vs. Pyrimidinone/Tetrazol Cores: The target compound’s 1,2,4-triazolone core may offer greater metabolic stability compared to pyrimidinone or tetrazol derivatives due to the electron-withdrawing -CF₃ group, which reduces oxidative degradation .

Thiophene vs. Coumarin/Phenyl Groups: The thiophene-carboxamide substituent likely enhances target binding specificity compared to coumarin or phenyl groups in Compounds 4i/4j, as thiophenes are known for their role in drug-receptor interactions .

Synthetic vs. Natural Compounds : Unlike plant-derived insecticidal agents (e.g., alkaloids), the synthetic design of the target compound allows for tailored lipophilicity and penetration efficiency, critical for overcoming insect cuticle barriers .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can researchers address low-yield intermediates?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by piperidine coupling. Key steps include:

- Cyclocondensation of hydrazine derivatives with trifluoromethyl ketones to form the triazole ring (yield optimization via solvent selection, e.g., ethanol or DMF) .

- Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. For low-yield steps (e.g., <50%), consider adjusting stoichiometry (e.g., 1.2 equivalents of trifluoromethylating agents) or microwave-assisted synthesis to accelerate reaction kinetics .

- Characterization via -NMR and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm) .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C over 72 hours. Use a C18 column with acetonitrile/water mobile phase .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

- Note: The trifluoromethyl group may enhance stability under acidic conditions but increase sensitivity to hydrolysis at high pH .

Q. What spectroscopic techniques are critical for confirming structural integrity post-synthesis?

- Methodological Answer :

- NMR : -NMR to verify piperidine proton environments (δ 3.0–4.0 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm). -NMR for trifluoromethyl group confirmation (δ -60 to -70 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results from enzyme inhibition (e.g., fluorescence polarization) versus cell-based assays (e.g., IC in HEK293 cells). Control for off-target effects using siRNA knockdown of suspected receptors .

- Data Normalization : Use Z-factor analysis to quantify assay robustness. If discrepancies persist, perform molecular docking (e.g., AutoDock Vina) to assess binding mode variations across homologs .

Q. What computational strategies are recommended for predicting metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s QikProp for predicting CYP450 metabolism sites (prioritize oxidation at the piperidine nitrogen or triazole ring) .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to study solvent accessibility of reactive groups .

- Experimental Validation : Cross-check predictions with microsomal stability assays (human liver microsomes + NADPH cofactor) .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action when target receptors are unknown?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne derivative of the compound to enrich and identify binding proteins via LC-MS/MS .

- CRISPR Screening : Perform genome-wide knockout screens in cell lines to identify genes modulating compound sensitivity .

- SPR Analysis : Screen against a library of 500+ GPCRs and kinases using surface plasmon resonance to detect binding events (KD < 10 μM considered significant) .

Q. What statistical methods are most effective for optimizing reaction conditions in high-throughput synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a central composite design to evaluate variables (temperature, catalyst loading, solvent polarity) with ANOVA for significance testing .

- Machine Learning : Train a random forest model on historical reaction data to predict optimal conditions (e.g., 80°C, 0.1 mol% Pd(OAc)) .

- Robustness Testing : Use Plackett-Burman designs to identify critical factors affecting yield and purity .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data between X-ray and NMR-derived structures?

- Methodological Answer :

- X-ray vs. Solution State : X-ray structures may show planar triazole rings due to crystal packing, while NMR (in DMSO-d) reveals dynamic puckering. Compare NOESY correlations with crystallographic distances .

- Refinement Checks : Validate SHELXL refinement parameters (R, wR) and ensure displacement parameters (ADPs) are within acceptable ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.